FAM-CSKtide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

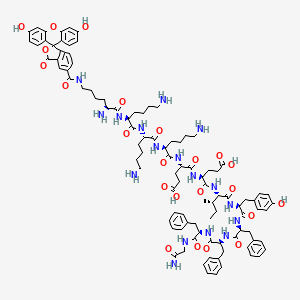

2D Structure

Properties

Molecular Formula |

C99H125N17O23 |

|---|---|

Molecular Weight |

1921.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C99H125N17O23/c1-3-57(2)85(97(136)115-79(52-61-31-34-63(117)35-32-61)96(135)114-78(51-60-25-11-6-12-26-60)95(134)113-77(50-59-23-9-5-10-24-59)94(133)112-76(88(127)106-56-82(104)120)49-58-21-7-4-8-22-58)116-93(132)75(42-44-84(123)124)111-92(131)74(41-43-83(121)122)110-91(130)73(30-15-19-47-102)109-90(129)72(29-14-18-46-101)108-89(128)71(28-13-17-45-100)107-87(126)70(103)27-16-20-48-105-86(125)62-33-38-67-66(53-62)98(137)139-99(67)68-39-36-64(118)54-80(68)138-81-55-65(119)37-40-69(81)99/h4-12,21-26,31-40,53-55,57,70-79,85,117-119H,3,13-20,27-30,41-52,56,100-103H2,1-2H3,(H2,104,120)(H,105,125)(H,106,127)(H,107,126)(H,108,128)(H,109,129)(H,110,130)(H,111,131)(H,112,133)(H,113,134)(H,114,135)(H,115,136)(H,116,132)(H,121,122)(H,123,124)/t57-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-/m0/s1 |

InChI Key |

STKBRLQSXYLMQY-FYRVVHPZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |

Origin of Product |

United States |

Foundational & Exploratory

FAM-CSKtide in Kinase Assays: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein kinases, enzymes that catalyze the phosphorylation of specific substrates, is fundamental to understanding cellular signaling and identifying therapeutic targets for a multitude of diseases, including cancer and inflammatory disorders. A variety of in vitro kinase assays have been developed to elucidate kinase function and to screen for potential inhibitors. Among these, fluorescence-based assays offer a sensitive, non-radioactive, and high-throughput alternative. This technical guide provides an in-depth exploration of the mechanism of action of FAM-CSKtide in kinase assays, focusing on its application in fluorescence polarization-based methodologies.

Core Mechanism of Action: Fluorescence Polarization

The this compound kinase assay is primarily based on the principle of fluorescence polarization (FP). This technique measures the change in the rotational speed of a fluorescent molecule in solution.

-

Unphosphorylated State: In its initial state, the this compound, a peptide substrate labeled with fluorescein (FAM), is small and tumbles rapidly in solution. When excited with plane-polarized light, the emitted light is largely depolarized due to this rapid rotation. This results in a low fluorescence polarization signal.

-

Kinase Activity: In the presence of an active kinase, such as C-terminal Src Kinase (Csk), and ATP, the tyrosine residue within the CSKtide sequence is phosphorylated.

-

Antibody Binding: A key component of the assay is an antibody that specifically recognizes and binds to the phosphorylated tyrosine residue on the CSKtide.

-

Phosphorylated State: The binding of this large antibody to the now-phosphorylated this compound dramatically increases the molecular weight of the fluorescent complex. This larger complex tumbles much more slowly in solution. When excited with plane-polarized light, the emitted light remains highly polarized. This leads to a high fluorescence polarization signal.

The magnitude of the increase in fluorescence polarization is directly proportional to the amount of phosphorylated this compound, and therefore, is a direct measure of the kinase's enzymatic activity.

Mechanism of the this compound FP kinase assay.

This compound Substrate Profile

The this compound peptide has the sequence {5-FAM}-KKKKEEIYFFFG-NH2. It serves as a substrate for a number of tyrosine kinases, with a primary application in assays for C-terminal Src Kinase (Csk).[1][2] In addition to Csk, this compound has been reported to be a substrate for other tyrosine kinases, including:

-

Axl

-

cKit

-

ERBB4

-

Fes

-

Flt3

-

IGF-1R

-

MET

-

MUSK

-

PYK2

-

Ret

-

TIE2

-

TrkA

-

VEGF-R1

-

VEGF-R2[2]

Csk Signaling Pathway

C-terminal Src kinase (Csk) is a non-receptor tyrosine kinase that plays a crucial role as a negative regulator of the Src family of kinases (SFKs).[1][3] SFKs are involved in a wide array of cellular processes, including cell growth, differentiation, migration, and immune responses.[3] The aberrant activation of SFKs is often associated with cancer.

Csk functions by phosphorylating a conserved tyrosine residue at the C-terminus of SFKs. This phosphorylation event induces a conformational change in the SFK, leading to its inactivation. This regulatory mechanism is essential for maintaining cellular homeostasis and preventing uncontrolled cell proliferation.

Csk signaling pathway.

Experimental Protocols

While specific, optimized protocols will vary depending on the kinase and instrumentation, the following provides a general methodology for a this compound fluorescence polarization kinase assay.

Materials:

-

This compound peptide

-

Recombinant kinase (e.g., Csk)

-

Anti-phosphotyrosine antibody

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Kinase inhibitors (for IC50 determination)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

Experimental Workflow:

Experimental workflow for an FP kinase assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of this compound, kinase, anti-phosphotyrosine antibody, and ATP in an appropriate buffer.

-

For inhibitor studies, prepare a serial dilution of the test compounds.

-

-

Assay Setup (for IC50 determination):

-

Add the kinase inhibitor or vehicle (e.g., DMSO) to the wells of a 384-well plate.

-

Add the kinase solution to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of this compound and ATP to each well. The final concentrations will need to be optimized, but representative concentrations might be:

-

This compound: 10-100 nM

-

ATP: 1-100 µM (ideally at the Km for the specific kinase)

-

Kinase: Concentration to achieve ~10-30% substrate turnover in the linear range of the reaction.

-

-

Incubate the reaction at room temperature for a set time (e.g., 60-120 minutes), ensuring the reaction is in the linear phase.

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA (to chelate Mg²⁺) and the anti-phosphotyrosine antibody.

-

Incubate for a sufficient time (e.g., 30-60 minutes) to allow for antibody-phosphopeptide binding to reach equilibrium.

-

-

Measurement:

-

Read the fluorescence polarization on a suitable plate reader.

-

Data Presentation and Analysis

Quantitative data from this compound kinase assays are crucial for determining enzyme kinetics and inhibitor potency. While specific Km and IC50 values for this compound are not widely available in public literature, the following tables illustrate how such data would be presented.

Table 1: Representative Michaelis-Menten Kinetics for this compound

| Kinase | Km (µM) | Vmax (RFU/min) |

| Csk | Value | Value |

| Src | Value | Value |

| Axl | Value | Value |

Note: The values in this table are placeholders and would be determined experimentally.

Table 2: IC50 Values of Known Kinase Inhibitors Determined Using the this compound Assay

| Inhibitor | Target Kinase | IC50 (nM) |

| Dasatinib | Csk | Value |

| Staurosporine | Csk | Value |

| Sunitinib | VEGF-R2 | Value |

Note: The values in this table are placeholders and would be determined experimentally.

Data Analysis for IC50 Determination:

The fluorescence polarization data is typically converted to percent inhibition relative to control wells (no inhibitor). The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound peptide, in conjunction with fluorescence polarization technology, provides a robust and sensitive platform for the study of Csk and other tyrosine kinases. This homogenous, non-radioactive assay format is well-suited for high-throughput screening of kinase inhibitors. A thorough understanding of the underlying mechanism of action and careful optimization of experimental parameters are essential for generating high-quality, reproducible data. While specific kinetic parameters for this compound are not readily found in the literature, the methodologies described in this guide provide a solid foundation for researchers to establish and validate this assay in their own laboratories for kinase characterization and drug discovery efforts.

References

An In-Depth Technical Guide to the Substrate Specificity of FAM-CSKtide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAM-CSKtide is a fluorescently-labeled peptide substrate widely utilized in kinase activity assays. Its design is based on the optimal recognition sequence for C-terminal Src Kinase (Csk), a key negative regulator of the Src family of tyrosine kinases (SFKs). The peptide is labeled with a 5-carboxyfluorescein (FAM) moiety, enabling the use of fluorescence-based detection methods such as fluorescence polarization (FP) to monitor kinase activity in real-time. Understanding the substrate specificity of this compound is paramount for the accurate interpretation of assay results and for its effective application in high-throughput screening (HTS) and drug discovery programs targeting a range of tyrosine kinases. This guide provides a comprehensive overview of this compound's specificity, detailed experimental protocols for its use, and a visual representation of the signaling pathways of its primary and secondary kinase targets.

This compound: Sequence and Properties

The amino acid sequence of CSKtide is KKKKEEIYFFFG-NH2[1][2]. The FAM label is typically attached to the N-terminal lysine residue. This sequence incorporates key features for recognition by Csk and other tyrosine kinases, most notably the tyrosine (Y) residue that serves as the phosphorylation site.

Substrate Specificity of this compound

While originally designed as a substrate for Csk, this compound has been demonstrated to be a substrate for a broader range of tyrosine kinases. This cross-reactivity is a critical consideration when designing and interpreting kinase assays. The table below summarizes the known kinase targets of this compound.

| Kinase Target | Family | Primary Function |

| Csk | Csk Family | Negative regulation of Src family kinases |

| Axl | TAM Receptor Tyrosine Kinase | Cell survival, proliferation, and migration |

| c-Kit | Receptor Tyrosine Kinase | Hematopoiesis, melanogenesis, and gametogenesis |

| ERBB4 (HER4) | EGF Receptor Family | Cell proliferation, differentiation, and migration |

| Fes | Non-receptor Tyrosine Kinase | Myeloid differentiation and cytokine signaling |

| Flt3 | Receptor Tyrosine Kinase | Hematopoietic stem and progenitor cell development |

| IGF-1R | Insulin Receptor Family | Cell growth, proliferation, and survival |

| MET | Receptor Tyrosine Kinase | Embryonic development, wound healing, and cancer |

| MUSK | Receptor Tyrosine Kinase | Neuromuscular junction formation |

| PYK2 | FAK Family | Regulation of ion channels and MAP kinase activation[3] |

| Ret | Receptor Tyrosine Kinase | Neural crest development and kidney morphogenesis |

| TIE2 | Receptor Tyrosine Kinase | Angiogenesis and vascular stability |

| TrkA | Neurotrophin Receptor Family | Neuronal survival and differentiation |

| VEGF-R1 | VEGF Receptor Family | Angiogenesis and vascular development |

| VEGF-R2 | VEGF Receptor Family | Angiogenesis and vascular permeability |

Experimental Protocols

General Principle of the Fluorescence Polarization (FP) Kinase Assay

The FP-based kinase assay is a homogeneous method that measures the change in the rotational speed of the fluorescently labeled this compound upon phosphorylation.

-

Initial State: In solution, the relatively small this compound rotates rapidly, resulting in a low fluorescence polarization value when excited with polarized light.

-

Kinase Reaction: In the presence of a kinase and ATP, the tyrosine residue on this compound is phosphorylated.

-

Binding to Antibody: A phosphotyrosine-specific antibody is introduced into the reaction. This antibody binds to the newly phosphorylated this compound.

-

Final State: The resulting antibody-peptide complex is significantly larger than the free peptide. This increased molecular volume slows down the rotational speed of the FAM moiety, leading to a measurable increase in the fluorescence polarization value.

The magnitude of the change in fluorescence polarization is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity.

Experimental Workflow for a Tyrosine Kinase Assay using this compound

The following is a generalized protocol for a tyrosine kinase assay in a 384-well plate format. This protocol should be optimized for each specific kinase and experimental setup.

Caption: General workflow for a fluorescence polarization-based kinase assay.

Detailed Methodologies

1. Reagent Preparation:

-

Kinase Buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition may vary depending on the specific kinase.

-

This compound Substrate: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute to the desired working concentration in kinase buffer. The final concentration in the assay will typically be in the low micromolar range and should be empirically determined around the Km value for the specific kinase.

-

ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired working concentration in kinase buffer. The final concentration should be at or near the Km for ATP for the specific kinase to ensure accurate kinetic measurements.

-

Kinase Stock: Dilute the kinase to the desired working concentration in kinase buffer immediately before use. The optimal kinase concentration should be determined by titration to ensure the reaction proceeds within the linear range.

-

Stop Solution/Detection Mix: This solution contains a chelating agent (e.g., EDTA) to stop the kinase reaction by sequestering Mg²⁺ ions, and the phosphotyrosine-specific antibody. The antibody concentration should be optimized to provide a sufficient assay window.

2. Assay Procedure (384-well plate):

-

Add 5 µL of kinase buffer to all wells.

-

Add 2.5 µL of test compound (dissolved in DMSO) or DMSO vehicle to the appropriate wells.

-

Add 2.5 µL of diluted kinase to all wells except the negative control wells (add 2.5 µL of kinase buffer instead).

-

Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing this compound and ATP.

-

Incubate the plate at the optimal reaction temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

-

Stop the reaction by adding 10 µL of the Stop Solution/Detection Mix.

-

Incubate the plate for at least 30 minutes at room temperature to allow for the antibody-phosphopeptide binding to reach equilibrium.

-

Read the fluorescence polarization on a suitable plate reader.

3. Data Analysis:

-

The raw fluorescence polarization data is typically converted to millipolarization units (mP).

-

The activity of the kinase in the presence of a test compound is calculated as a percentage of the activity of the vehicle control.

-

For inhibitor studies, IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for some of the key kinases that utilize this compound as a substrate.

Csk Signaling Pathway

Caption: Csk negatively regulates Src family kinases.

Axl Signaling Pathway

Caption: Axl signaling promotes cell survival.

c-Kit Signaling Pathway

Caption: c-Kit signaling activates the MAPK/ERK pathway.

MET Signaling Pathway

References

FAM-CSKtide for Studying Tyrosine Kinase Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of FAM-CSKtide, a fluorescently labeled peptide substrate, for the characterization of tyrosine kinase activity. It is designed to furnish researchers, scientists, and drug development professionals with the essential theoretical and practical knowledge to employ this tool in kinase function studies and inhibitor screening.

Introduction to this compound and Tyrosine Kinase Assays

Protein tyrosine kinases (PTKs) are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is frequently implicated in diseases such as cancer, making them prime targets for therapeutic intervention. The study of PTK activity and the screening for their inhibitors are therefore fundamental aspects of biomedical research and drug discovery.

This compound is a valuable tool in this endeavor. It is a synthetic peptide containing a tyrosine residue that can be phosphorylated by PTKs. The peptide is labeled with 5-carboxyfluorescein (FAM), a fluorescent dye with excitation and emission maxima of approximately 494 nm and 521 nm, respectively. This fluorescent labeling allows for the continuous monitoring of kinase activity in a non-radioactive manner. A commonly used generic peptide substrate for tyrosine kinases that is commercially available with a 5-FAM label has the sequence KVEKIGEGTYGVVYK . While specific data for a product explicitly named "this compound" is not widely published, the principles and applications outlined in this guide are based on the use of such well-characterized fluorescent peptide substrates.

Fluorescence Polarization (FP) is a common detection method used with FAM-labeled peptide substrates. FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon phosphorylation by a kinase and subsequent binding to a larger molecule, such as an anti-phosphotyrosine antibody, the rotational motion of the fluorescent peptide is significantly slowed. This results in a higher degree of polarization of the emitted light. The change in fluorescence polarization is directly proportional to the amount of phosphorylated peptide, thus providing a measure of kinase activity.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing fluorescent peptide substrates for tyrosine kinase assays.

Table 1: Kinetic Parameters of a Tyrosine Kinase with a Peptide Substrate

This table presents kinetic parameters for the phosphorylation of a peptide substrate by a tyrosine kinase. The data is derived from a study on pp60c-src kinase activity using the peptide substrate angiotensin I. While not FAM-labeled, this data provides a representative example of the kinetic constants that can be determined.

| Parameter | Value | Kinase | Peptide Substrate | Reference |

| Km for ATP | 16 ± 3 µM | pp60c-src | Angiotensin I | [1] |

| Km for Peptide | 6.8 ± 2.6 mM | pp60c-src | Angiotensin I | [1] |

| Vmax | 7-15 fold higher than fibroblast pp60c-src | pp60c-src (Neuroblastoma) | Angiotensin I | [1] |

Table 2: IC50 Values of Tyrosine Kinase Inhibitors Determined Using Fluorescent Kinase Assays

This table provides a compilation of half-maximal inhibitory concentration (IC50) values for several well-known tyrosine kinase inhibitors against c-Src. These values were determined using various in vitro kinase assays, many of which employ principles similar to those of fluorescent peptide-based assays.

| Inhibitor | IC50 (nM) | Target Kinase | Assay Type | Reference(s) |

| Dasatinib | <1 | c-Src | Cell-free assay | [2] |

| Bosutinib | 1.2 | c-Src | Cell-free assay | [3][4][5] |

| Saracatinib (AZD0530) | 2.7 | c-Src | Cell-free assay | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for the study of tyrosine kinase function.

Tyrosine Kinase Activity Assay Using Fluorescence Polarization

This protocol describes a method to measure the enzymatic activity of a tyrosine kinase using a FAM-labeled peptide substrate and a fluorescence polarization readout.[8]

Materials:

-

Tyrosine Kinase (e.g., recombinant c-Src)

-

This compound (or a similar FAM-labeled tyrosine kinase substrate peptide)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Anti-phosphotyrosine Antibody (e.g., PY54)

-

Stop Solution (e.g., 100 mM EDTA)

-

384-well black, low-volume microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the tyrosine kinase in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a stock solution of this compound in kinase assay buffer. The final concentration in the assay should be at or below the Km for the kinase.

-

Prepare a stock solution of ATP in kinase assay buffer. The final concentration should be at or near the Km for the kinase.

-

Prepare a stock solution of the anti-phosphotyrosine antibody in kinase assay buffer. The optimal concentration needs to be determined to maximize the assay window.

-

-

Set up the Kinase Reaction:

-

In a 384-well plate, add the following to each well:

-

Kinase Assay Buffer

-

Tyrosine Kinase solution

-

This compound solution

-

-

Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for 5-10 minutes to allow for temperature equilibration.

-

-

Initiate the Reaction:

-

Add the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at the optimal temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Stop the Reaction and Add Antibody:

-

Add Stop Solution to each well to terminate the kinase reaction.

-

Add the anti-phosphotyrosine antibody solution to each well.

-

Incubate at room temperature for at least 30 minutes to allow for the binding of the antibody to the phosphorylated peptide.

-

-

Measure Fluorescence Polarization:

-

Read the plate on a plate reader equipped with appropriate filters for FAM fluorescence (Excitation: ~485 nm, Emission: ~535 nm) and polarization capabilities.

-

Calculate the change in millipolarization units (mP) between reactions with and without kinase activity.

-

Determination of Inhibitor IC50 Values

This protocol outlines the procedure for determining the potency of a tyrosine kinase inhibitor by measuring its effect on kinase activity in a competitive assay format.[9]

Materials:

-

All materials from the Tyrosine Kinase Activity Assay protocol.

-

Tyrosine Kinase Inhibitor of interest (e.g., Dasatinib, Bosutinib, Saracatinib)

-

DMSO (for dissolving inhibitors)

Procedure:

-

Prepare Inhibitor Dilutions:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Perform a serial dilution of the inhibitor stock solution in kinase assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is constant and low (typically ≤1%) to avoid effects on enzyme activity.

-

-

Set up the Assay:

-

In a 384-well plate, add the following to each well:

-

Kinase Assay Buffer

-

Tyrosine Kinase solution

-

Inhibitor solution at various concentrations (or DMSO for control wells).

-

-

Mix gently and pre-incubate the kinase with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.

-

-

Initiate and Run the Kinase Reaction:

-

Add a mixture of this compound and ATP to each well to start the reaction.

-

Incubate and stop the reaction as described in the Tyrosine Kinase Activity Assay protocol.

-

-

Antibody Addition and Measurement:

-

Add the anti-phosphotyrosine antibody and incubate as previously described.

-

Measure the fluorescence polarization.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving the non-receptor tyrosine kinase, c-Src. Activation of c-Src by upstream signals, such as growth factor receptors or integrins, leads to the phosphorylation of downstream substrates, initiating signaling cascades that regulate cellular processes like proliferation, survival, and migration.

Caption: Simplified c-Src signaling pathway.

Experimental Workflow Diagram

This diagram outlines the key steps in a fluorescence polarization-based tyrosine kinase assay using this compound.

Caption: Workflow for a fluorescence polarization kinase assay.

Logical Relationship Diagram

This diagram illustrates the principle of the fluorescence polarization assay. The phosphorylation of the small, rapidly tumbling this compound by a tyrosine kinase allows it to be bound by a large anti-phosphotyrosine antibody, resulting in a larger complex with slower rotation and consequently, an increase in fluorescence polarization.

Caption: Principle of fluorescence polarization kinase assay.

References

- 1. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Fluorescent Kinase Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of fluorescent kinase substrates, crucial tools in modern drug discovery and cell biology research. From the fundamental principles of kinase assays to detailed experimental protocols and data analysis, this document serves as a core resource for professionals in the field. The guide emphasizes practical application, featuring structured data tables for easy comparison of key quantitative metrics and detailed methodologies for the synthesis and utilization of these powerful molecular probes.

Introduction to Kinase Biology and the Need for Fluorescent Substrates

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making kinases a major class of therapeutic targets.[2]

Traditionally, kinase activity has been assessed using radiometric assays, which, while sensitive, pose safety and disposal challenges.[3][4] The advent of fluorescent kinase substrates has revolutionized the field by offering a safer, more efficient, and often more sensitive alternative.[4][5] These substrates are typically synthetic peptides derived from known kinase phosphorylation sites, modified to include fluorescent reporters.[3][6] The phosphorylation event is detected as a change in the fluorescence properties of the substrate, enabling real-time, high-throughput screening of kinase inhibitors and detailed kinetic studies.[4]

Core Principles of Fluorescent Kinase Assays

Several distinct technologies have been developed to leverage fluorescent substrates for kinase activity measurement. The most prominent among these are Fluorescence Resonance Energy Transfer (FRET), Immobilized Metal Affinity-based Fluorescence Polarization (IMAP), and the Z'-LYTE™ assay.

Fluorescence Resonance Energy Transfer (FRET)-Based Assays

FRET-based assays utilize a peptide substrate labeled with two different fluorophores: a donor and an acceptor.[7] When the donor fluorophore is excited, it can transfer energy to the acceptor fluorophore if they are in close proximity, resulting in acceptor emission.[7] Kinase-mediated phosphorylation can induce a conformational change in the peptide or make it susceptible to a subsequent enzymatic cleavage, altering the distance between the donor and acceptor and thus changing the FRET efficiency.[7][8] This change in the ratio of donor to acceptor emission is directly proportional to kinase activity.[7]

Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) Assays

IMAP assays are based on the high-affinity interaction between phosphate groups and trivalent metal-containing nanoparticles.[9] In this homogeneous assay format, a fluorescently labeled peptide substrate is used.[9] Upon phosphorylation by the kinase, the substrate binds to the large nanoparticles, which significantly slows its rotational speed in solution.[9] This change in rotational speed is detected as an increase in fluorescence polarization, providing a direct measure of kinase activity.[9]

Z'-LYTE™ Assays

The Z'-LYTE™ assay is a FRET-based method that employs a coupled-enzyme format.[7][8] It utilizes a synthetic peptide substrate with a FRET pair (coumarin and fluorescein) that is a substrate for both a kinase and a specific protease.[8] Phosphorylation of the peptide by the kinase protects it from cleavage by the protease.[7][8] In the presence of an active kinase, the peptide remains intact, and FRET is maintained.[8] Conversely, if the kinase is inhibited, the non-phosphorylated peptide is cleaved by the protease, disrupting FRET.[8] The ratio of donor to acceptor emission is used to calculate the extent of phosphorylation.[7]

Quantitative Data for Fluorescent Kinase Assays

The following tables summarize key quantitative data for various fluorescent kinase assays, providing a basis for assay development and comparison.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Selected Fluorescent Kinase Substrates

| Kinase | Fluorescent Substrate | Km (µM) | Vmax (µM/min) | Assay Technology |

| EGFR | AQT0099 Sox-based substrate | 79 ± 1.9 | 0.32 ± 0.0037 | Fluorescence Intensity |

| EGFR (T790M/L858R) | AQT0099 Sox-based substrate | 92 ± 5.0 | 0.55 ± 0.017 | Fluorescence Intensity |

Data sourced from a study utilizing a continuous, fluorescence intensity-based assay.[10]

Table 2: IC50 Values of Known Kinase Inhibitors Determined Using Fluorescent Assays

| Kinase | Inhibitor | IC50 (nM) | Assay Technology |

| PKA | Staurosporine | 2.7 | Z'-LYTE™ |

| PKA | H-89 | 48 | Z'-LYTE™ |

| PKA | PKA Inh. Fragment | 4.4 | Z'-LYTE™ |

| GSK-3β | Staurosporine | 6.5 | Z'-LYTE™ |

| GSK-3β | SB 216763 | 34 | Z'-LYTE™ |

| p38α | SB 203580 | 25 | Z'-LYTE™ |

| Aurora A | VX-680 | 0.6 | Z'-LYTE™ |

| EGFR | Tarceva (Erlotinib) | 20 ± 0.29 | Fluorescence Intensity |

| EGFR (T790M/L858R) | Tarceva (Erlotinib) | 7600 ± 190 | Fluorescence Intensity |

| GST-CK1δ | PF-670462 | 69.85 | Radiometric |

| 6xHis-CK1δ | PF-670462 | 64.18 | Radiometric |

| GST-CK1δ | Liu-20 | 395.80 | Radiometric |

| 6xHis-CK1δ | Liu-20 | 403.60 | Radiometric |

IC50 values can vary depending on assay conditions, such as ATP concentration.[10][11][12] Data for CK1 inhibitors were determined using a radiometric assay for comparison.[12]

Table 3: Z'-Factor Values for Different Fluorescent Kinase Assays

| Assay Technology | Kinase Target | Z'-Factor |

| Z'-LYTE™ | PKA | 0.82 - 0.91 |

| Z'-LYTE™ | Various | > 0.7 |

| Fluorescence Polarization | Bfl-1 | 0.83 |

| TR-FRET | IKKβ | 0.8245 (at 0.2% DMSO) |

| TR-FRET | IKKβ | 0.7590 (at 1% DMSO) |

| TR-FRET | IKKβ | 0.6264 (at 2% DMSO) |

The Z'-factor is a statistical measure of the quality of a high-throughput screening assay, with values between 0.5 and 1.0 indicating an excellent assay.[2][13] The Z'-factor can be influenced by factors such as DMSO concentration.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and application of fluorescent kinase substrates.

Solid-Phase Synthesis of a Fluorescently Labeled Peptide Substrate

This protocol outlines the general steps for synthesizing a peptide with a fluorescent label using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide MBHA resin or pre-loaded Wang resin[17]

-

Fmoc-protected amino acids[17]

-

Deprotection solution (e.g., 20% piperidine in DMF)[18]

-

Fluorescent dye with a reactive group (e.g., FAM-NHS ester, Rhodamine B isothiocyanate)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether[17][19]

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[18][19]

-

HPLC-grade acetonitrile and water with 0.1% TFA for purification[20]

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[21]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[17][18]

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, coupling reagents, and base in DMF. Add the mixture to the resin and agitate for the required time to ensure complete coupling. Wash the resin with DMF.[17]

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Fluorescent Labeling:

-

N-terminal labeling: After the final amino acid coupling and deprotection, dissolve the fluorescent dye in DMF (with a small amount of base if it is an NHS ester) and add it to the resin.[21]

-

Side-chain labeling: For labeling on a lysine or cysteine side chain, use an amino acid with an orthogonal protecting group (e.g., Mtt for Lys). Selectively deprotect the side chain and then couple the fluorescent dye.

-

-

Cleavage and Deprotection: After labeling, wash the resin extensively and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[18][19]

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.[18][19]

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[20][22]

-

Characterization: Confirm the identity and purity of the fluorescently labeled peptide using mass spectrometry and analytical HPLC.[17][23]

General Protocol for a FRET-Based Kinase Assay

This protocol provides a general workflow for measuring kinase activity using a FRET-based peptide substrate.

Materials:

-

Kinase of interest

-

FRET-labeled peptide substrate

-

Kinase reaction buffer (typically containing a buffer like HEPES or Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35 or Tween-20)[24]

-

ATP solution

-

Kinase inhibitors (for IC50 determination)

-

Protease (if required by the specific FRET assay design)

-

96- or 384-well black microplate

-

Fluorescence plate reader capable of measuring donor and acceptor emission wavelengths

Procedure:

-

Reagent Preparation: Prepare stock solutions of the kinase, FRET peptide, ATP, and inhibitors at appropriate concentrations in the kinase reaction buffer.

-

Assay Setup:

-

Add the kinase reaction buffer to all wells of the microplate.

-

For inhibitor studies, add serially diluted inhibitors to the appropriate wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

-

Add the FRET peptide substrate to all wells.

-

Initiate the kinase reaction by adding the kinase to all wells except the "no enzyme" control wells.

-

Start the reaction by adding ATP to all wells.

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (often room temperature or 30°C) for a predetermined time (e.g., 60 minutes).[25]

-

Reaction Termination (if applicable): For endpoint assays involving a protease, add the protease solution to stop the kinase reaction and initiate the cleavage reaction. Incubate for the required time.[8]

-

Fluorescence Reading: Measure the fluorescence intensity at the donor and acceptor emission wavelengths upon excitation at the donor wavelength.

-

Data Analysis:

-

Calculate the ratio of acceptor emission to donor emission for each well.

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme or 100% inhibition) controls.

-

For inhibitor studies, plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[26]

-

Signaling Pathways and Experimental Workflows

Fluorescent kinase substrates are invaluable for dissecting complex signaling pathways. The following diagrams, rendered in DOT language, illustrate key kinase signaling cascades and the points at which fluorescent substrates can be employed to measure the activity of specific kinases.

ERK1/2 (MAPK) Signaling Pathway

The ERK1/2 pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival.[12][27]

Caption: ERK1/2 Signaling Pathway with a fluorescent substrate.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for regulating cell survival, growth, and metabolism.[11][25]

Caption: PI3K/Akt Signaling Pathway with a fluorescent substrate.

PKA Signaling Pathway

The PKA pathway is a key regulator of metabolism, gene expression, and many other cellular functions in response to cAMP.[28][29]

Caption: PKA Signaling Pathway with a fluorescent substrate.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, and proliferation.[7][9]

Caption: Src Kinase Signaling Pathway with a fluorescent substrate.

Conclusion

The discovery and development of fluorescent kinase substrates have been instrumental in advancing our understanding of kinase biology and in the pursuit of novel therapeutics. The diverse array of assay technologies, each with its own advantages, provides researchers with a powerful toolkit for high-throughput screening, inhibitor characterization, and the detailed study of cellular signaling pathways. As our knowledge of the kinome expands, the continued innovation in fluorescent substrate design and application will undoubtedly play a central role in future discoveries.

References

- 1. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK1 and ERK2 cascade | SGD [yeastgenome.org]

- 3. researchgate.net [researchgate.net]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Fluorescent labeling of peptides on solid phase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 15. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 20. bachem.com [bachem.com]

- 21. chemistry.du.ac.in [chemistry.du.ac.in]

- 22. peptide.com [peptide.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 26. assayquant.com [assayquant.com]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. researchgate.net [researchgate.net]

- 29. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide to FAM-CSKtide Fluorescence: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underpinning the use of FAM-CSKtide as a fluorescent probe in kinase activity assays. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this tool for screening and characterizing kinase inhibitors. This document details the mechanism of fluorescence, the relevant signaling pathways, and provides a foundational experimental protocol.

Core Principles of this compound Fluorescence

This compound is a fluorescently labeled peptide substrate designed to measure the activity of various protein tyrosine kinases.[1][2] The core of this technology lies in the covalent attachment of a fluorescein derivative, carboxyfluorescein (FAM), to a synthetic peptide, CSKtide.[3][4]

1.1. The Fluorophore: Carboxyfluorescein (FAM)

FAM is a widely used green fluorescent dye with an excitation maximum at approximately 494 nm and an emission maximum at 518 nm.[4] This makes it compatible with common fluorescence detection instruments, such as those equipped with an argon-ion laser.[4] The principle of fluorescent labeling involves the stable conjugation of the fluorophore to the peptide, allowing for the detection and quantification of the peptide.[] The fluorescence of FAM is pH-sensitive, with optimal performance typically observed in the pH range of 7.5 to 8.5.[4][6]

1.2. The Peptide Substrate: CSKtide

CSKtide is a synthetic peptide sequence (5-FAM-KKKKEEIYFFFG-NH2) that serves as a substrate for a broad range of tyrosine kinases.[2] It was initially identified as a substrate for C-terminal Src kinase (Csk).[1][2] However, its utility extends to a host of other important kinases, including c-Kit, Axl, ERBB4, Fes, Flt3, IGF-1R, MET, MUSK, PYK2, Ret, TIE2, TrkA, VEGF-R1, and VEGF-R2.[2] The tyrosine residue (Y) within the peptide sequence is the specific site of phosphorylation by these kinases.

1.3. Mechanism of Detection in Kinase Assays

The fundamental principle of a this compound-based kinase assay is the detection of a change in the properties of the peptide upon phosphorylation. In a typical assay format, the kinase reaction is initiated by incubating the this compound substrate with the kinase of interest and ATP. The kinase transfers the gamma-phosphate from ATP to the tyrosine residue on the CSKtide. The resulting phosphorylated product can then be separated from the unphosphorylated substrate and quantified. The intensity of the fluorescent signal from the phosphorylated peptide is directly proportional to the kinase activity.

Key Signaling Pathways Involving CSKtide-Targeting Kinases

The kinases that phosphorylate CSKtide are integral components of numerous critical cellular signaling pathways that regulate processes like cell growth, proliferation, differentiation, and survival.[7][8] Understanding these pathways is crucial for contextualizing the data obtained from this compound assays.

2.1. The c-Src and Csk Signaling Axis

Cellular Src (c-Src) is a non-receptor tyrosine kinase that plays a pivotal role in various signal transduction pathways.[9] Its activity is tightly regulated, in part by C-terminal Src kinase (Csk), which phosphorylates a negative regulatory tyrosine residue on c-Src, thereby inhibiting its activity. Assaying the activity of Csk using this compound can provide insights into the regulation of c-Src and its downstream effects.

2.2. The c-Kit Receptor Signaling Pathway

The c-Kit receptor is a type III receptor tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates.[7][10] This activation triggers multiple downstream signaling cascades, including the PI3-kinase and Src kinase pathways, which are crucial for processes like cell proliferation and survival.[11][12] Given that c-Kit can phosphorylate CSKtide, this compound can be employed to study the activity of this receptor and the efficacy of its inhibitors.

Experimental Protocol: A Foundational Kinase Activity Assay

This section provides a detailed methodology for a basic in vitro kinase assay using this compound. This protocol can be adapted for various kinases and for screening inhibitor compounds.

3.1. Materials and Reagents

-

This compound

-

Active Kinase (e.g., Csk, c-Kit)

-

Kinase Assay Buffer

-

ATP Solution

-

Kinase Inhibitor (for control experiments)

-

96-well microplate (black, non-binding surface recommended)

-

Fluorescence plate reader

3.2. Experimental Workflow

3.3. Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Dilute the active kinase to the desired concentration in kinase assay buffer.

-

Prepare a stock solution of ATP. The final concentration in the assay will typically be in the low micromolar range.

-

If screening inhibitors, prepare a dilution series of the test compounds.

-

-

Assay Setup (96-well plate):

-

Add the kinase assay buffer to all wells.

-

Add the this compound substrate to all wells.

-

Add the test inhibitor or vehicle control to the appropriate wells.

-

Add the active kinase to all wells except the negative control wells.

-

Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a solution containing a chelating agent like EDTA, which will sequester the Mg2+ ions required for kinase activity.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for FAM (e.g., Ex/Em = 485/528 nm).

-

3.4. Data Analysis

The kinase activity is proportional to the increase in fluorescence. For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

The IC50 value, the concentration of inhibitor that reduces kinase activity by 50%, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| FAM Excitation Max | ~494 nm | [4] |

| FAM Emission Max | ~518 nm | [4] |

| Optimal pH for FAM | 7.5 - 8.5 | [4][6] |

| This compound Sequence | 5-FAM-KKKKEEIYFFFG-NH2 | [2] |

| Molecular Weight | 1921.2 g/mol | [2] |

Conclusion

This compound is a versatile and valuable tool for studying the activity of a wide array of protein tyrosine kinases. Its straightforward fluorescent readout provides a high-throughput-compatible method for basic research and drug discovery. A thorough understanding of the underlying principles of its fluorescence, the biological context of its target kinases, and a well-optimized experimental protocol are paramount to generating reliable and meaningful data. This guide serves as a foundational resource to aid researchers in the successful application of this compound in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AddexBio Product Detail - CSK tide - (5-FAM) labeled [addexbio.com]

- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 6. idtdna.com [idtdna.com]

- 7. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Emerging functions of c-kit and its ligand stem cell factor in dendritic cells: Regulators of T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kit signaling through PI 3-kinase and Src kinase pathways: an essential role for Rac1 and JNK activation in mast cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FAM-CSKtide in Advancing Cell Signaling Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of FAM-CSKtide, a crucial tool for researchers, scientists, and drug development professionals investigating cell signaling pathways. This compound, a fluorescently labeled peptide substrate, offers a sensitive and efficient method for studying the activity of C-terminal Src Kinase (CSK) and other related tyrosine kinases. This document details the mechanism of action, experimental protocols, and data interpretation associated with the use of this compound in cell signaling research.

Introduction to this compound and its Target: C-terminal Src Kinase (CSK)

This compound is a synthetic peptide with the amino acid sequence {5-FAM}-KKKKEEIYFFFG-NH2. The "FAM" designation indicates the covalent attachment of a 5-carboxyfluorescein molecule, a widely used green fluorescent dye. This fluorescent label is critical for the detection methods employed in kinase activity assays. The peptide sequence itself is designed to be an optimal substrate for C-terminal Src Kinase (CSK), a non-receptor tyrosine kinase that plays a pivotal role in regulating the activity of Src family kinases (SFKs).

CSK acts as a crucial negative regulator of SFKs by phosphorylating a conserved tyrosine residue at the C-terminus of these proteins. This phosphorylation event induces a conformational change in the SFK, locking it in an inactive state. Given that SFKs are involved in a multitude of cellular processes, including proliferation, differentiation, migration, and survival, their tight regulation by CSK is essential for normal cellular function. Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers. This central role of CSK in controlling key signaling pathways makes it a significant target for therapeutic intervention.

Mechanism of Action: How this compound Enables Kinase Activity Measurement

This compound serves as a substrate for CSK in in vitro kinase assays. The fundamental principle behind its use is the detection of its phosphorylation by CSK. In the presence of CSK and a phosphate donor, typically adenosine triphosphate (ATP), the kinase transfers a phosphate group to the tyrosine residue within the this compound sequence. The extent of this phosphorylation is directly proportional to the activity of the CSK enzyme.

The fluorescent FAM label on the peptide allows for the quantification of this enzymatic reaction using various detection methods, with fluorescence polarization (FP) being one of the most common and powerful techniques.

Key Application: High-Throughput Screening for Kinase Inhibitors

A primary application of this compound is in high-throughput screening (HTS) for the discovery of novel CSK inhibitors. The development of selective CSK inhibitors is a significant area of interest in drug discovery, particularly for cancer therapeutics. The fluorescence polarization assay using this compound is well-suited for HTS due to its homogeneous format (no wash steps required), rapid read times, and sensitivity.

The workflow for an HTS campaign to identify CSK inhibitors would typically involve the parallel screening of a large library of small molecule compounds.

Data Presentation: Quantitative Analysis of Kinase Activity

The use of this compound allows for the quantitative determination of key enzymatic parameters and inhibitor potency. This data is crucial for characterizing the kinase and for the development of new therapeutic agents.

Michaelis-Menten Kinetics

| Kinase | Substrate | Km (ATP) | Vmax | Divalent Cation |

| CSK | poly(Glu, Tyr) | 56.9 ± 6.2 µM | 293 ± 52 pmol/µ g/min | Mg2+ |

| CSK | poly(Glu, Tyr) | 5.4 ± 0.6 µM | 217 ± 38 pmol/µ g/min | Mn2+ |

| Table 1: Kinetic constants for C-terminal Src Kinase (CSK) with the substrate poly(Glu, Tyr). Data from[1]. |

Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of CSK, the IC50 value represents the concentration of an inhibitor required to reduce the kinase's activity by 50%. This is a critical parameter in drug discovery. The table below provides IC50 values for known kinase inhibitors against CSK, which can serve as benchmarks in screening assays.

| Inhibitor | Target Kinase | IC50 | Assay Type |

| Dasatinib | CSK | 4.4 nM | Radioactive (³²P) |

| Staurosporine | CSK | ~µM range | Not specified |

| Table 2: IC50 values of known inhibitors against C-terminal Src Kinase (CSK). Data from[2][3]. |

Experimental Protocols

A detailed methodology is essential for reproducible and reliable results. The following sections provide a generalized protocol for a fluorescence polarization-based kinase assay using this compound.

Principle of the Fluorescence Polarization Assay

The fluorescence polarization (FP) assay is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule in solution. When a small, fluorescent molecule like this compound is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this compound is phosphorylated by CSK, it can be bound by a large anti-phosphotyrosine antibody. This binding event significantly increases the effective molecular size of the fluorescent complex, slowing its rotation and resulting in a higher degree of polarization of the emitted light. The magnitude of the change in polarization is directly proportional to the amount of phosphorylated this compound, and therefore to the activity of CSK.

Materials and Reagents

-

This compound: {5-FAM}-KKKKEEIYFFFG-NH2

-

Recombinant C-terminal Src Kinase (CSK): Purified enzyme

-

Adenosine Triphosphate (ATP): High purity

-

Anti-phosphotyrosine antibody: Specific for phosphorylated tyrosine residues

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35. A common buffer composition is 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, and 50 μM DTT.[4]

-

Test compounds (for inhibitor screening): Dissolved in an appropriate solvent (e.g., DMSO)

-

Microplates: Low-volume, black, non-binding surface 384-well plates are recommended for FP assays.

-

Plate reader: Capable of fluorescence polarization measurements.

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., DMSO or water).

-

Prepare a stock solution of ATP in water.

-

Dilute the CSK enzyme to the desired working concentration in kinase assay buffer immediately before use. Keep on ice.

-

Prepare serial dilutions of test compounds.

-

-

Assay Plate Setup (for inhibitor screening):

-

Add a small volume (e.g., 1 µL) of the test compound or vehicle (DMSO) to the wells of the microplate.

-

Add a solution containing this compound and ATP in kinase assay buffer to all wells.

-

To initiate the kinase reaction, add the diluted CSK enzyme to all wells except for the "no enzyme" control wells.

-

-

Incubation:

-

Mix the plate gently.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the kinase reaction to proceed.

-

-

Detection:

-

Stop the reaction by adding a solution containing the anti-phosphotyrosine antibody and EDTA (to chelate Mg²⁺ and inhibit further kinase activity).

-

Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for antibody binding.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis

The fluorescence polarization (mP) values are calculated by the instrument software. The percentage of inhibition for each test compound can be calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

Where:

-

mP_sample: The mP value of the well containing the test compound.

-

mP_low_control: The average mP value of the "no enzyme" or "100% inhibition" control wells.

-

mP_high_control: The average mP value of the "0% inhibition" (vehicle) control wells.

For hit compounds, a dose-response curve is generated by plotting the % inhibition against a range of inhibitor concentrations. The IC50 value is then determined from this curve.

Signaling Pathways Involving CSK and Src Family Kinases

CSK's primary role is to inactivate Src family kinases. Therefore, the signaling pathways regulated by CSK are essentially the downstream pathways of SFKs. When CSK activity is low or absent, SFKs become constitutively active, leading to the aberrant activation of numerous signaling cascades that promote cell growth, proliferation, and survival.

Conclusion

This compound has emerged as an invaluable tool in cell signaling research, particularly for the study of C-terminal Src Kinase and the broader family of Src kinases. Its application in fluorescence polarization-based assays provides a robust, sensitive, and high-throughput method for quantifying kinase activity and for the discovery of novel kinase inhibitors. The detailed understanding of the CSK-SFK signaling axis, facilitated by tools like this compound, is critical for the development of targeted therapies for a range of human diseases, most notably cancer. This technical guide provides a comprehensive foundation for researchers and drug discovery professionals to effectively utilize this compound in their endeavors to unravel the complexities of cell signaling and to develop the next generation of therapeutic agents.

References

- 1. Kinetic properties of the C-terminal Src kinase, p50csk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

FAM-CSKtide: A Fluorescent Probe for Interrogating a Key Regulator of Oncogenic Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cellular processes such as uncontrolled proliferation, survival, and metastasis. Among the critical regulators of oncogenic signaling are the Src Family Kinases (SFKs), a group of non-receptor tyrosine kinases. The activity of SFKs is tightly controlled by the C-terminal Src Kinase (Csk), which acts as a crucial tumor suppressor by phosphorylating a conserved C-terminal tyrosine residue on SFKs, thereby locking them in an inactive conformation. Consequently, the measurement of Csk activity provides a vital window into the regulatory state of SFK-mediated oncogenic pathways. FAM-CSKtide is a fluorescently-labeled peptide substrate specifically designed for the sensitive and continuous monitoring of Csk activity. This technical guide provides a comprehensive overview of this compound, its application in cancer research, detailed experimental protocols, and the signaling pathways it helps to elucidate.

The Role of Csk in Cancer

C-terminal Src Kinase (Csk) is a ubiquitously expressed non-receptor tyrosine kinase that functions as the primary negative regulator of Src Family Kinases (SFKs), which include Src, Lck, Fyn, and others. SFKs are pivotal in transducing signals from various cell surface receptors, including growth factor receptors and integrins, to downstream pathways that control cell growth, adhesion, migration, and invasion. In numerous human cancers, SFKs are hyperactivated, contributing significantly to tumor progression and metastasis.

Csk maintains SFKs in an inactive state through the phosphorylation of a conserved tyrosine residue at their C-terminus. This phosphorylation event promotes an intramolecular interaction that folds the SFK into a closed, inactive conformation. The loss or downregulation of Csk function, or the disruption of its interaction with SFKs, can lead to the constitutive activation of SFKs and the promotion of oncogenic signaling. Therefore, understanding the regulation and activity of Csk in cancer cells is of paramount importance for developing novel therapeutic strategies.

This compound: A Tool for Measuring Csk Activity

This compound is a synthetic peptide that serves as a specific substrate for Csk. The peptide sequence is derived from the C-terminal region of SFKs, containing the tyrosine residue that is the target for Csk-mediated phosphorylation. The peptide is labeled with a 5-Carboxyfluorescein (FAM) fluorescent dye. The principle of the assay is based on the change in the fluorescent properties of the FAM dye upon phosphorylation of the peptide by Csk. This change can be monitored in real-time, allowing for a continuous and quantitative measurement of Csk kinase activity.

The use of a fluorescent peptide substrate like this compound offers several advantages over traditional radioactive assays, including enhanced safety, reduced waste, and a simplified, homogeneous assay format suitable for high-throughput screening (HTS) of potential Csk modulators.

Quantitative Data on Csk Activity and Inhibition

While specific quantitative data generated using this compound in cancer research is not extensively available in the public domain, the following table provides representative data on Csk activity and the inhibition of related kinases in cancer cells to illustrate the type of information that can be obtained using such an assay.

| Parameter | Cell Line | Condition | Value | Assay Method | Reference |

| Csk Specific Activity | Recombinant Human Csk | In vitro | 440 nmol/min/mg | ADP-Glo™ Kinase Assay | Generic Kinase Assay Protocol |

| IC50 of Csk Inhibitor (Dasatinib) | Recombinant Human Csk | In vitro | ~1-5 nM | Kinase Assay Kit | BPS Bioscience |

| IC50 of Src Inhibitor (Saracatinib) | PC-3 (Prostate Cancer) | Cell-based | 180 nM | Cell Proliferation Assay | [1] |

| IC50 of Src Inhibitor (Dasatinib) | MDA-MB-231 (Breast Cancer) | Cell-based | 5 nM | Cell Proliferation Assay | [1] |

| Relative Csk Activity | Colon Cancer Tissue | Tumor vs. Normal | No significant change | Kinase Activity Assay | [2] |

| Relative Csk Activity | Breast Cancer Tissue | Tumor vs. Normal | No significant change | Kinase Activity Assay | [2] |

Note: The IC50 values for Src inhibitors are included to provide context on the potency of compounds targeting the downstream effectors of Csk. The relative Csk activity in tumor versus normal tissues highlights the complex regulation of this pathway in cancer.

Experimental Protocols

In Vitro Csk Kinase Assay using this compound

This protocol describes a method for measuring the activity of recombinant Csk or Csk immunoprecipitated from cell lysates using this compound.

Materials:

-

Recombinant human Csk protein

-

This compound peptide substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP solution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a single 100 µL reaction, combine:

-

5x Kinase Assay Buffer: 20 µL

-

ATP (1 mM stock): 10 µL (final concentration 100 µM)

-

This compound (100 µM stock): 10 µL (final concentration 10 µM)

-

Nuclease-free water: to a final volume of 90 µL

-

-

Add 90 µL of the kinase reaction mixture to each well of the 96-well plate.

-

To initiate the reaction, add 10 µL of recombinant Csk (at a desired concentration, e.g., 10-100 ng) or immunoprecipitated Csk to each well. For a negative control, add 10 µL of kinase dilution buffer without the enzyme.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for FAM (e.g., excitation ~485 nm, emission ~520 nm).

-

Monitor the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes) at a constant temperature (e.g., 30°C).

-

The initial rate of the reaction is determined from the linear phase of the fluorescence curve and is proportional to the Csk activity.

Measurement of Csk Activity in Cancer Cell Lysates

This protocol outlines the preparation of cell lysates and subsequent measurement of endogenous Csk activity.

Materials:

-

Cancer cell lines of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Csk antibody for immunoprecipitation

-

Protein A/G agarose beads

-

This compound peptide substrate

-

Kinase Assay Buffer

-

ATP solution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cancer cells to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Immunoprecipitation of Csk:

-

Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with an anti-Csk antibody for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

-

Pellet the beads by centrifugation and wash them three to four times with lysis buffer and then twice with Kinase Assay Buffer.

-

-

Kinase Activity Assay:

-

Resuspend the beads in Kinase Assay Buffer.

-

Follow the procedure for the In Vitro Csk Kinase Assay (steps 2-6), adding the resuspended beads containing the immunoprecipitated Csk to initiate the reaction.

-

Signaling Pathways and Experimental Workflows

Csk-Mediated Regulation of Src Family Kinases

The following diagram illustrates the central role of Csk in the negative regulation of Src Family Kinases (SFKs). Upon activation of upstream receptors, SFKs are transiently activated. Csk, recruited to the plasma membrane by scaffold proteins like Cbp/PAG1, phosphorylates the C-terminal tyrosine of SFKs, leading to their inactivation and termination of the signal.

Caption: Csk-mediated negative regulation of Src Family Kinases (SFKs).

Experimental Workflow for Screening Csk Inhibitors

This diagram outlines a typical high-throughput screening workflow to identify small molecule inhibitors of Csk using the this compound assay.

Caption: High-throughput screening workflow for Csk inhibitors.

Conclusion

This compound serves as a valuable tool for cancer researchers and drug development professionals by enabling the precise and efficient measurement of Csk activity. Given the critical role of the Csk-SFK signaling axis in driving cancer progression, the ability to quantify Csk activity provides crucial insights into the molecular underpinnings of various malignancies and offers a robust platform for the discovery of novel therapeutic agents that target this key regulatory pathway. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the integration of this compound-based assays into cancer research programs, ultimately contributing to the advancement of targeted oncology therapeutics.

References

The Illuminating World of Fluorescent Peptides: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Fluorescent peptides have emerged as indispensable tools in biochemistry and drug discovery, offering a window into the dynamic molecular processes that govern life. Their ability to report on their local environment, interactions, and enzymatic modifications with high sensitivity and specificity has revolutionized our understanding of cellular signaling, enzyme kinetics, and drug-target engagement. This in-depth technical guide provides a comprehensive overview of the core principles of fluorescent peptides, their diverse applications, and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Principles of Fluorescent Peptides

Fluorescent peptides are short chains of amino acids that either intrinsically fluoresce due to the presence of aromatic amino acids or are extrinsically labeled with a fluorophore. The fundamental principle behind their utility lies in the phenomenon of fluorescence, where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[1] This emitted light can be detected and quantified, providing information about the peptide's concentration, localization, and molecular environment.

There are two primary categories of fluorescent peptides:

-

Intrinsically Fluorescent Peptides: These peptides contain natural fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe).[2] Tryptophan exhibits the most favorable photophysical properties for a natural amino acid, though its application can be limited by its UV emission and environmental sensitivity.[3]

-

Extrinsically Labeled Peptides: These are synthetic peptides conjugated to fluorescent dyes, also known as fluorophores.[4] This approach offers greater versatility, as a wide array of fluorescent dyes with diverse spectral properties are available.[5] The dye can be attached to the peptide's N-terminus, C-terminus, or the side chain of a specific amino acid, such as lysine or cysteine.[]

A significant advancement in this field is the development of unnatural fluorescent amino acids (UFAAs) . These are synthetically designed amino acids with intrinsic fluorescence that can be incorporated into peptides during solid-phase peptide synthesis (SPPS) or through genetic code expansion.[3][7][8] UFAAs offer the advantage of minimal perturbation to the peptide's structure and function while providing enhanced photophysical properties compared to their natural counterparts.[3]

Quantitative Data on Fluorescent Probes

The selection of a suitable fluorophore is critical for the success of any experiment involving fluorescent peptides. Key photophysical properties to consider include the excitation and emission maxima, quantum yield (a measure of fluorescence efficiency), and the molar extinction coefficient (a measure of light absorption).

Table 1: Photophysical Properties of Natural Fluorescent Amino Acids

| Amino Acid | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| L-Phenylalanine | Phe | ~260 | ~282 | ~0.04 |

| L-Tyrosine | Tyr | ~274 | ~303 | ~0.14 |

| L-Tryptophan | Trp | ~280 | ~348 | ~0.13 |

| (Data compiled from multiple sources) |

Table 2: Photophysical Properties of Common Dyes for Peptide Labeling

| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Carboxyfluorescein | FAM | ~494 | ~518 | ~75,000 | ~0.90[9] |

| Tetramethylrhodamine | TAMRA | ~552 | ~578 | ~95,000 | ~0.10 |

| Cyanine 3 | Cy3 | ~550 | ~570 | ~150,000[10] | ~0.15 - 0.24[9][10] |

| Cyanine 5 | Cy5 | ~650 | ~670 | ~250,000[11] | ~0.20 - 0.30[10][11] |

| Alexa Fluor 488 | - | ~490 | ~525 | ~71,000 | ~0.92 |

| Alexa Fluor 555 | - | ~555 | ~580 | ~150,000 | ~0.10 |

| (Data compiled from multiple sources, values can vary depending on the conjugation and local environment)[5][12] |

Table 3: Properties of Selected Unnatural Fluorescent Amino Acids

| Unnatural Amino Acid | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |